N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a phenyl group, an oxadiazole ring, a sulfamoyl group, and an acetamide group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The phenyl rings could potentially engage in pi stacking interactions, while the oxadiazole ring could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfamoyl group could potentially make this compound more soluble in water, while the phenyl rings could increase its lipophilicity .Scientific Research Applications
Antimicrobial and Hemolytic Activities
Compounds with the 1,3,4-oxadiazole moiety, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antimicrobial and hemolytic activities. These studies demonstrate that such compounds exhibit significant activity against a range of microbial species, indicating their potential as antimicrobial agents. For instance, a study by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, finding most compounds active against selected microbial species with variable extents relative to reference standards, highlighting less toxicity and potential for biological screening except for those with higher cytotoxicity (Gul et al., 2017).
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing novel heterocyclic compounds having the sulfamido moiety, aiming at evaluating their antibacterial and antifungal activities. Such compounds have been prepared through various synthetic routes, indicating a broad interest in exploring their chemical properties and potential biological applications. For example, Nunna et al. (2014) prepared compounds through facile condensation reactions and evaluated their antimicrobial activities, contributing to the pool of synthetic strategies and biological assessments of novel compounds (Nunna et al., 2014).
Potential Anticancer Agents
Studies also explore the synthesis of derivatives with the potential to act as anticancer agents, demonstrating the versatility of this chemical structure in developing therapeutics. For instance, research on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents by Evren et al. (2019) investigated their anticancer activity, showing promising selectivity against human lung adenocarcinoma cells compared to other cell lines. This highlights the compound's potential in targeted cancer therapy (Evren et al., 2019).
Mechanism of Action
Target of Action
Similar compounds with (thio)urea derivatives have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets through double hydrogen bonding . This interaction can activate substrates and stabilize partially developing negative charges in the transition states .
Biochemical Pathways
Similar compounds have been extensively used in promoting organic transformations . Therefore, it can be hypothesized that this compound might also influence various biochemical pathways leading to different organic transformations.
Result of Action
Similar compounds have been known to activate substrates and stabilize partially developing negative charges, leading to various organic transformations . Therefore, it can be hypothesized that this compound might have similar effects at the molecular and cellular level.
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, for example, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, or testing its efficacy in preclinical and clinical trials .
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-4-29-16-9-5-14(6-10-16)13-18(25)21-20-23-22-19(28-20)15-7-11-17(12-8-15)30(26,27)24(2)3/h5-12H,4,13H2,1-3H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVBHFLHGOMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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